molecular formula C9H10F3N B6315061 2-Methyl-4-(2,2,2-trifluoroethyl)aniline CAS No. 476335-31-6

2-Methyl-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B6315061
CAS No.: 476335-31-6
M. Wt: 189.18 g/mol
InChI Key: KVCKOVDMAYYGAO-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H10F3N It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a trifluoroethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methyl-4-(2,2,2-trifluoroethyl)aniline involves the N-trifluoroethylation of anilines. This process can be catalyzed by iron porphyrin and uses 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. The reaction is conducted via a cascade diazotization/N-trifluoroethylation reaction . This method allows for the efficient production of N-trifluoroethylated anilines in good yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of readily available primary amines and secondary anilines as starting materials makes this method economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Methyl-4-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Methyl-4-(2,2,2-trifluoroethyl)aniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, influencing the pathways involved in its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethyl)aniline: Similar structure but lacks the methyl group at the 2-position.

    2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

Uniqueness

2-Methyl-4-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a methyl group and a trifluoroethyl group on the aniline ring.

Properties

IUPAC Name

2-methyl-4-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-4-7(2-3-8(6)13)5-9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCKOVDMAYYGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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